molecular formula C25H30N4O3 B12157438 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one

3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one

Cat. No.: B12157438
M. Wt: 434.5 g/mol
InChI Key: QTQLCZLGSCDXDL-UHFFFAOYSA-N
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Description

3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a piperazine derivative.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated quinazolinone derivatives, piperazine, methoxybenzene, and appropriate catalysts.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of cancer treatment, it may inhibit the activity of kinases involved in cell proliferation and survival, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group on the piperazine ring and the hexyl linker contribute to its unique binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one

InChI

InChI=1S/C25H30N4O3/c1-32-21-12-10-20(11-13-21)27-15-17-28(18-16-27)24(30)9-3-2-6-14-29-19-26-23-8-5-4-7-22(23)25(29)31/h4-5,7-8,10-13,19H,2-3,6,9,14-18H2,1H3

InChI Key

QTQLCZLGSCDXDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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